

Application Notes and Protocols for Reactions Involving Tributyltin Methoxide

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Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for handling and utilizing **tributyltin methoxide** in common organic synthesis reactions. **Tributyltin methoxide** is a versatile reagent, acting as a mild methoxide source and a precursor for other organotin compounds.[1] It is particularly useful in catalysis, such as the polymerization of lactones and in cross-coupling reactions.[1]

Safety and Handling Precautions

Tributyltin methoxide is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[2] It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and can cause damage to organs through prolonged or repeated exposure.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3]
- Eye Protection: Safety glasses or goggles are essential.[3]
- Lab Coat: A lab coat should be worn to protect clothing.
- Respiratory Protection: In case of insufficient ventilation, a suitable respirator should be worn.[3]

Handling and Storage:

- **Tributyltin methoxide** is moisture-sensitive and readily hydrolyzes.^[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.^[2]
- Avoid contact with strong oxidizing agents.
- All work with **tributyltin methoxide** should be conducted in a fume hood.^[2]

Emergency Procedures:

- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.^{[3][5]}
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.^[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.^[4]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.^[3]

Waste Disposal and Glassware Cleaning:

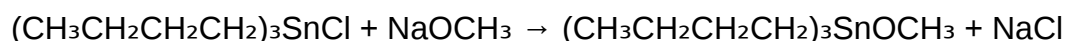
- All organotin waste must be collected in sealed, clearly labeled containers and disposed of as hazardous waste according to local, state, and federal regulations.^{[5][6]}
- Glassware that has come into contact with organotin compounds should be decontaminated by soaking in a bleach solution overnight before standard cleaning procedures. This oxidizes the toxic organotin compounds to less harmful tin oxides.^[7]

Experimental Protocols

Synthesis of Tributyltin Methoxide

A general procedure for the synthesis of **tributyltin methoxide** involves the reaction of tributyltin chloride with sodium methoxide.^[7]

Reaction Scheme:



Protocol:

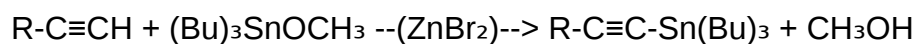
- To a solution of sodium methoxide in anhydrous toluene, add tributyltin chloride dropwise under an inert atmosphere.
- Reflux the reaction mixture for 6 hours.^[7]
- After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
- The solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield **tributyltin methoxide** as a clear, colorless liquid.^[7]

Reactant	Molar Ratio	Solvent	Time	Temperature	Yield
Tributyltin chloride	1	Toluene	6 h	Reflux	~80% ^[7]
Sodium methoxide	1				

Synthesis of Alkynylstannanes

Tributyltin methoxide can be used to synthesize alkynylstannanes from terminal alkynes in the presence of a zinc bromide catalyst. This method is advantageous as methanol is the only byproduct.^[2]

Reaction Scheme:



Protocol:

- To a solution of the terminal alkyne in THF, add zinc bromide (5 mol%).
- Add **tributyltin methoxide** (1.2 equivalents) dropwise to the mixture at room temperature.[2]
- Stir the reaction for 3 hours at 25 °C.[2]
- Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of NH_4Cl .
- Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Substrate (R)	Catalyst	Solvent	Time	Temperature	Yield
Benzyl	5 mol% ZnBr_2	THF	3 h	25 °C	76%[2]
Alkyl	5 mol% ZnBr_2	THF	3 h	25 °C	up to 88%[2]
TMS	5 mol% ZnBr_2	THF	3 h	25 °C	84%[2]
CO_2Me	5 mol% ZnBr_2	THF	3 h	25 °C	73%[2]

Ring-Opening Polymerization of ϵ -Caprolactone

Tributyltin methoxide is an effective initiator for the ring-opening polymerization of lactones, such as ϵ -caprolactone, to produce polyesters.[8] The polymerization proceeds via a coordination-insertion mechanism.

Protocol:

- In a flame-dried reaction vessel under an inert atmosphere, add ϵ -caprolactone.

- Add **tributyltin methoxide** as the initiator (the monomer-to-initiator ratio will determine the target molecular weight).
- Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.[8]
- Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy to determine monomer conversion.[8]
- Once the desired conversion is reached, cool the reaction to room temperature.
- Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).
- Collect the polymer by filtration and dry it under vacuum.

Initiator	Monomer	Temperature	Time	Conversion
Tributyltin methoxide	ε-Caprolactone	100 °C	Variable	High

Stille Cross-Coupling Reaction (General Protocol)

While **tributyltin methoxide** is a precursor to organostannanes used in Stille coupling, this general protocol illustrates the key steps of the reaction where an organostannane (which can be synthesized using **tributyltin methoxide**) is coupled with an organic halide.[9]

Protocol:

- In a flame-dried flask under an inert atmosphere, dissolve the organic halide (e.g., aryl iodide) and the organostannane (1.0-1.2 equivalents) in a suitable solvent (e.g., THF, DMF, or toluene).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands or additives (e.g., CuI, LiCl).[3]
- Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

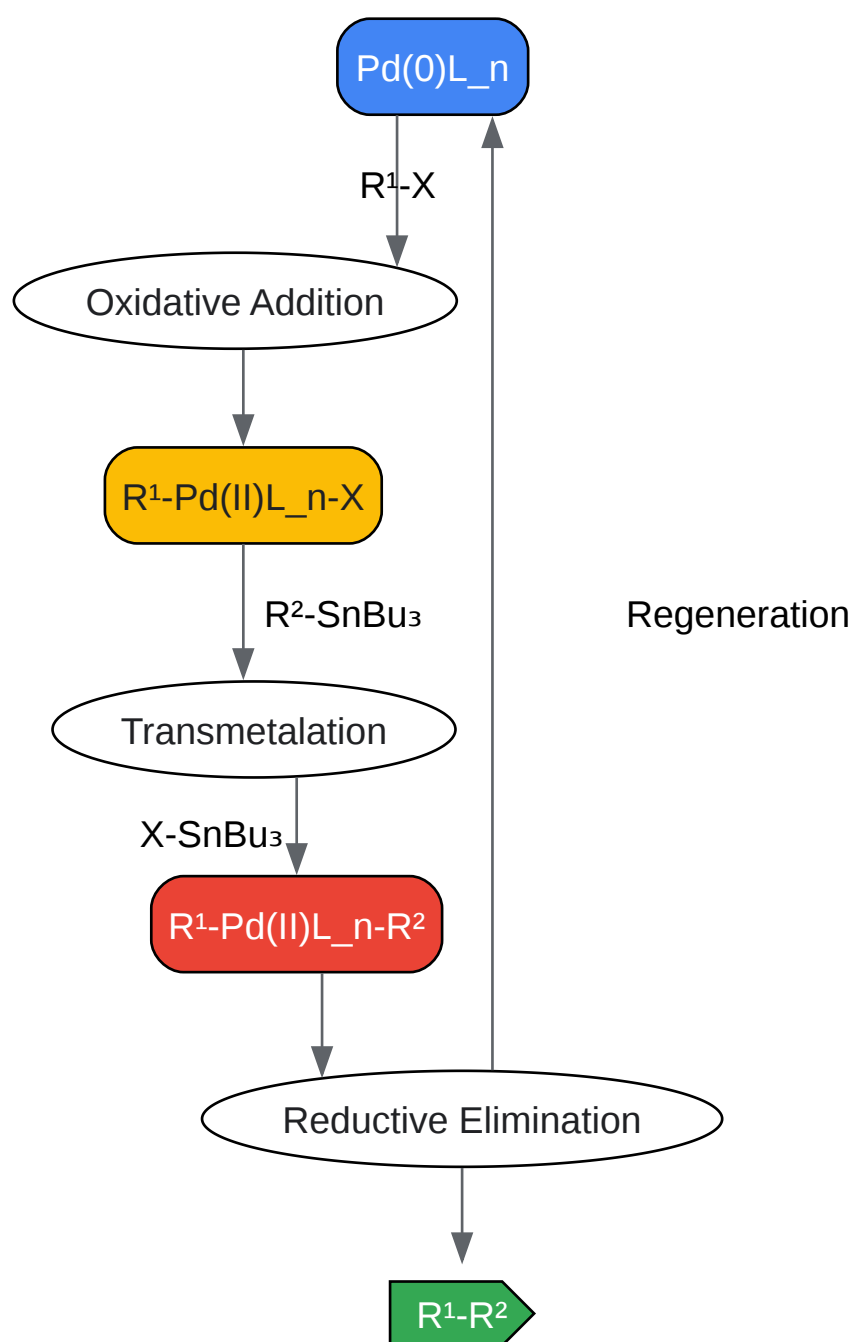
- After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[3]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography.

Diagrams



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Caption: General experimental workflow for a Stille cross-coupling reaction.



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Caption: Catalytic cycle of the Stille cross-coupling reaction.



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Caption: Mechanism of **tributyltin methoxide**-initiated lactone polymerization.

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